molecular formula C12H12Cl2N2O2S B2854347 (5E)-3-(2-aminoethyl)-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride CAS No. 478792-13-1

(5E)-3-(2-aminoethyl)-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride

Cat. No.: B2854347
CAS No.: 478792-13-1
M. Wt: 319.2
InChI Key: YJACJIYMTDWTFN-UHFFFAOYSA-N
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Description

This compound features a thiazolidine-2,4-dione core substituted at position 5 with a 4-chlorobenzylidene group (E-configuration) and at position 3 with a 2-aminoethyl moiety, forming a hydrochloride salt (Fig. 1). The hydrochloride enhances solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

(5E)-3-(2-aminoethyl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S.ClH/c13-9-3-1-8(2-4-9)7-10-11(16)15(6-5-14)12(17)18-10;/h1-4,7H,5-6,14H2;1H/b10-7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJACJIYMTDWTFN-HCUGZAAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)N(C(=O)S2)CCN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5E)-3-(2-aminoethyl)-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is a derivative of thiazolidine-2,4-dione (TZD), a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antibacterial, and other pharmacological properties based on recent research findings.

The compound features a thiazolidine ring, which is crucial for its biological activity. The structural modifications at positions 3 and 5 enhance its interaction with various biological targets. Notably, TZDs have been shown to exhibit their effects primarily through the following mechanisms:

  • Induction of Apoptosis : TZDs can trigger programmed cell death in cancer cells, an essential mechanism for anticancer activity.
  • Cell Cycle Regulation : They influence the cell cycle phases, leading to growth arrest in malignant cells.
  • Inhibition of Angiogenesis : By targeting vascular endothelial growth factor receptor 2 (VEGFR-2), TZDs can impede the formation of new blood vessels necessary for tumor growth .

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazolidine-2,4-dione significantly inhibit the proliferation of various cancer cell lines. For instance:

  • A study reported that several TZD derivatives displayed potent antiproliferative effects against breast cancer (MCF-7) and leukemia (K562) cell lines. The compound's ability to induce apoptosis was linked to its structural characteristics .
  • Another investigation highlighted that specific modifications in the thiazolidine structure could enhance anticancer efficacy by improving binding affinity to cancer-related targets such as protein tyrosine phosphatases and integrins .

Table 1: Anticancer Activity of Thiazolidine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-710Apoptosis induction
Compound BK56215Cell cycle arrest
Compound CHL-6012Inhibition of VEGFR-2

Antibacterial and Antifungal Properties

Thiazolidine derivatives also exhibit significant antibacterial and antifungal activities. Research indicates:

  • Compounds derived from TZDs have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Their mechanism often involves disrupting bacterial cell wall synthesis .
  • In antifungal studies, certain TZD derivatives demonstrated fungicidal effects against Candida species, suggesting potential applications in treating fungal infections .

Additional Biological Activities

Beyond anticancer and antimicrobial effects, thiazolidine derivatives possess other pharmacological properties:

  • Anti-inflammatory Activity : TZDs can modulate inflammatory pathways, reducing cytokine production and inflammation-related tissue damage .
  • Antidiabetic Effects : Some TZD derivatives are known to activate peroxisome proliferator-activated receptors (PPARs), leading to improved insulin sensitivity and glucose metabolism .

Case Studies

  • Case Study on Anticancer Efficacy :
    • A series of experiments evaluated the cytotoxic effects of various thiazolidine derivatives on multiple cancer cell lines. Results indicated that modifications at the benzylidene position significantly enhanced anticancer activity compared to unmodified compounds.
  • Case Study on Antimicrobial Activity :
    • A study assessed the antibacterial properties of a new TZD derivative against clinical isolates. The results showed a marked reduction in bacterial viability, supporting its potential use as an antibiotic agent.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidine derivatives, including (5E)-3-(2-aminoethyl)-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride. The compound has been synthesized and tested against various bacterial strains.

  • Case Study : A series of thiazolidine derivatives were evaluated for their antimicrobial activity using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays. The results indicated that certain derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents .
CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus32
Compound BEscherichia coli64
(5E)-3-(2-aminoethyl)-5-(4-chlorobenzylidene)Pseudomonas aeruginosa16

Anticancer Activity

The anticancer potential of this compound has also been investigated.

  • Mechanism of Action : Research indicates that this compound may induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators .
  • Case Study : In vitro studies demonstrated that the compound significantly inhibited the proliferation of MDA-MB-231 breast cancer cells. The IC50 values were determined using MTT assays, showing promising results compared to standard chemotherapeutic agents.
Cell LineIC50 (µM)Control IC50 (Doxorubicin)
MDA-MB-231100.5
HeLa150.3

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes, particularly carbonic anhydrases which are implicated in various physiological processes.

  • Study Findings : A recent study focused on the synthesis of new thiazolidine derivatives and their inhibitory effects on carbonic anhydrase IX (CA IX). The results revealed that certain compounds exhibited selective inhibition with IC50 values ranging from 10.93 to 25.06 nM for CA IX .
CompoundCA IX IC50 (nM)CA II IC50 (nM)
Compound X10.931.55
Compound Y20.003.92

Comparison with Similar Compounds

Modifications to the Benzylidene Group

The 4-chloro substituent on the benzylidene ring influences electron-withdrawing effects and lipophilicity. Analogues with alternative substituents include:

Compound Benzylidene Substituent Molecular Weight (g/mol) Key Properties/Effects Reference
Target compound 4-chloro 329.22 (base) Enhanced lipophilicity and electronic effects due to Cl; potential for halogen bonding .
(5E)-5-(3,4,5-trimethoxybenzylidene)... 3,4,5-trimethoxy 387.84 (hydrochloride) Increased steric bulk and electron-donating effects; may reduce membrane permeability compared to chloro .
(5E)-5-(4-methoxybenzylidene)... 4-methoxy 369.45 Methoxy group improves solubility but reduces electrophilicity; altered π-π stacking interactions observed in crystallography .
(5E)-5-(4-ethylbenzylidene)... 4-ethyl 341.43 Ethyl group increases hydrophobicity; may enhance blood-brain barrier penetration .

Key Insight : Chloro substituents balance lipophilicity and electronic effects, while bulkier groups (e.g., trimethoxy) may hinder target binding.

Modifications at Position 3 of the Thiazolidine Ring

The 2-aminoethyl group at position 3 contributes to hydrogen bonding and solubility. Notable analogues include:

Compound Position 3 Substituent Molecular Weight (g/mol) Key Properties/Effects Reference
Target compound 2-aminoethyl (hydrochloride) 329.22 + HCl Protonated amine enhances water solubility; potential for ionic interactions with biological targets .
3-(2-diisopropylaminoethyl)... 2-diisopropylaminoethyl 376.52 Branched alkyl groups reduce solubility but improve lipid membrane penetration; steric hindrance may limit binding .
3-{[(3-chlorophenyl)amino]methyl}... (3-chlorophenylamino)methyl 379.25 Aromatic amine introduces planar geometry; chloro substituent may facilitate halogen bonding .
3-ethyl... Ethyl 291.33 Simplified alkyl chain reduces polarity; lower molecular weight may improve metabolic stability .

Key Insight: The 2-aminoethyl group optimizes solubility and target engagement, while bulkier substituents (e.g., diisopropylaminoethyl) prioritize lipophilicity over bioavailability.

Thioxo vs. Dione Modifications

Replacing the 2,4-dione with a thioxo group alters electronic properties and tautomerism:

Compound Core Structure Key Properties/Effects Reference
Target compound 2,4-dione Stabilized keto form; strong hydrogen-bond acceptor capacity .
(Z)-2-thioxo-1,3-thiazolidin-4-one... 2-thioxo-4-one Thione-thiol tautomerism may enhance metal chelation; reduced hydrogen-bonding capacity compared to dione .

Key Insight : The 2,4-dione core is more electrochemically stable, while thioxo derivatives may exhibit unique reactivity in biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (5E)-3-(2-aminoethyl)-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride?

  • The synthesis typically involves multi-step reactions starting with the formation of the thiazolidine-2,4-dione core. A common approach includes:

  • Step 1 : Condensation of 4-chlorobenzaldehyde with thiazolidinedione derivatives under acidic conditions (e.g., acetic acid) to form the benzylidene intermediate.
  • Step 2 : Functionalization of the 3-position via nucleophilic substitution or alkylation using 2-aminoethyl reagents. Hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent (e.g., ethanol) .
    • Key parameters: Reaction temperature (45–80°C), solvent choice (DMF, THF), and catalysts (e.g., DIAD for Mitsunobu reactions) .

Q. How can structural characterization be performed to confirm the stereochemistry and purity of the compound?

  • 1H/13C-NMR : Verify the (5E) configuration via coupling constants (J > 12 Hz for trans-olefinic protons) and chemical shifts for the chlorobenzylidene group (δ ~7.5–8.0 ppm) .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z ~354 for the free base).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, especially for hydrochloride salts .

Q. What preliminary biological assays are suitable for screening its activity?

  • Enzyme inhibition : Test against targets like PPAR-γ or kinases using fluorescence-based assays.
  • Antimicrobial activity : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at concentrations ≤50 µM .

Advanced Research Questions

Q. How does the position of the chloro-substituent on the benzylidene group influence biological activity?

  • Comparative studies show that 4-chloro substitution (para) enhances antimicrobial activity compared to ortho-substituted analogs, likely due to improved lipophilicity and target binding .
  • Data example :

Substituent PositionMIC (µg/mL) S. aureusIC50 (µM) PPAR-γ
4-chloro12.58.2
2-chloro25.015.6

Q. How can conflicting data on the compound’s solubility and stability be resolved?

  • Contradiction : Some studies report poor aqueous solubility (<0.1 mg/mL), while others note improved solubility in DMSO-PBS mixtures.
  • Methodological resolution :

  • Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers.
  • Perform stability studies (HPLC monitoring) under varying pH (2–9) and temperature (4–37°C) .

Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?

  • Catalyst screening : Pd/C or Ni catalysts for hydrogenation steps improve efficiency.
  • Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance green chemistry metrics.
  • Yield comparison :

MethodYield (%)Purity (%)
Traditional alkylation6295
Microwave-assisted8899

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking studies : Use AutoDock Vina to simulate binding to PPAR-γ (PDB ID: 3VSO). The 4-chlorobenzylidene group shows strong hydrophobic interactions with Leu330 and Phe282 .
  • MD simulations : Assess stability of the ligand-receptor complex over 100 ns trajectories (RMSD <2.0 Å indicates stable binding) .

Methodological Notes

  • Data contradiction analysis : Cross-validate biological results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Stereochemical control : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers if racemization occurs during synthesis .
  • Safety protocols : Handle hydrochloride salts in fume hoods due to potential HCl vapor release; use PPE for powdered forms .

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